molecular formula C11H15BrO B8309205 1-(4-(3-Bromopropyl)phenyl)ethanol

1-(4-(3-Bromopropyl)phenyl)ethanol

Cat. No.: B8309205
M. Wt: 243.14 g/mol
InChI Key: YSJGBMHCQKSHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Bromopropyl)phenyl)ethanol is a brominated aromatic alcohol featuring a hydroxyl (-OH) group attached to a phenyl ring substituted with a 3-bromopropyl chain. For example, 1-(4-(3-bromopropyl)phenyl)ethanone is synthesized via Friedel-Crafts acylation using AlCl₃ and acetic anhydride, yielding a ketone precursor with applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-[4-(3-bromopropyl)phenyl]ethanol

InChI

InChI=1S/C11H15BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7,9,13H,2-3,8H2,1H3

InChI Key

YSJGBMHCQKSHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Bromopropyl Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Spectral Data (¹H NMR) Reference
1-(4-(3-Bromopropyl)phenyl)ethanone C₁₂H₁₅BrO 257.15 92% δ 7.90 (d, 2H), 2.60 (s, 3H), 3.40 (t, 2H)
1-(3-Bromopropyl)adamantane C₁₃H₁₉Br 255.20 67% N/A (reported as colorless oil)
1-Bromo-2-(3-bromopropyl)benzene C₉H₉Br₂ 283.98 95% N/A (literature-matched spectral data)
p-3-Bromopropylphenyl phenyl ether C₁₅H₁₅BrO 291.19 N/A N/A
GAT193 (cyclopenta[c]quinoline derivative) C₂₁H₂₄BrN₂O₂S 449.40 N/A Isolated as pure cis-diastereomer

Key Observations:

  • Synthetic Efficiency: Bromopropyl aromatic compounds are typically synthesized via alkylation or substitution reactions. The ethanone derivative achieves a high yield (92%) using AlCl₃ catalysis , whereas adamantane derivatives require longer reaction times (24 h) for moderate yields (67%) .
  • Functional Groups: The ketone in 1-(4-(3-bromopropyl)phenyl)ethanone enables nucleophilic additions (e.g., amination in ), while ethers (e.g., p-3-bromopropylphenyl phenyl ether ) exhibit stability under basic conditions.

Research Findings and Limitations

  • Stereochemical Control : GAT193 () highlights the importance of diastereomeric purity in drug design, achieving >95% cis-selectivity during synthesis.
  • Contradictions : While AlCl₃-mediated syntheses () are efficient for ketones, adamantane bromination () requires harsher conditions (HBr/H₂SO₄), reflecting substituent-dependent reactivity.
  • Knowledge Gaps: Direct data on this compound’s synthesis and bioactivity are absent in the evidence, necessitating extrapolation from ketone analogs.

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